molecular formula C14H13NO2 B2473423 3-hydroxy-N-(4-methylphenyl)benzamide CAS No. 197141-59-6

3-hydroxy-N-(4-methylphenyl)benzamide

Cat. No. B2473423
CAS RN: 197141-59-6
M. Wt: 227.263
InChI Key: PTWBIHKNVHUCSO-UHFFFAOYSA-N
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Description

3-hydroxy-N-(4-methylphenyl)benzamide is a chemical compound that belongs to the class of amides. It is also known as 4'-methyl-3-hydroxybenzanilide or MHA. This compound has been the subject of numerous scientific studies due to its potential applications in various fields, including pharmaceuticals, materials science, and organic synthesis.

Scientific Research Applications

Molecular Structural Analysis and Antioxidant Activity

  • Structural Characterization : The structure of related compounds, such as 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide, has been analyzed using techniques like X-ray diffraction, IR spectroscopy, and DFT calculations, revealing details about crystalline structures and molecular geometry (Demir et al., 2015).
  • Antioxidant Properties : Studies on amino-substituted benzamide derivatives, including N-(4-aminophenyl)-2-hydroxybenzamide, show their capacity as antioxidants by scavenging free radicals (Jovanović et al., 2020).

Synthesis and Biological Evaluation

  • Histone Deacetylase Inhibitors : Derivatives like N-hydroxy-4-(3-phenylpropanamido)benzamide have been synthesized and evaluated for their ability to inhibit histone deacetylases, showing potential in cancer treatment (Jiao et al., 2009).
  • Antibacterial Activity : Compounds like N-(3-Hydroxy-2-pyridyl)benzamides have been synthesized and tested for antibacterial properties against various bacteria strains (Mobinikhaledi et al., 2006).

Antiproliferative and Antimicrobial Agents

  • Antiproliferative Agents : Studies on related compounds like 2-(3-hydroxy-4,9-dioxo-4,9-dihydro-1H-benzo[f]indol-2-yl)benzamides have shown antiproliferative activity against human tumor cells (Gornostaev et al., 2020).
  • Bactericidal Activity : Substituted benzamides have been evaluated for bactericidal effects against MRSA, indicating potential as therapeutic agents (Zadrazilova et al., 2015).

Pharmacological Applications

  • Enzyme Inhibition Activity : Compounds like N-(3-hydroxyphenyl)benzamide have been studied for their inhibitory effects on enzymes like butylcholinesterase and acetylcholinesterase (Abbasi et al., 2014).

Alzheimer's Disease Treatment

  • Selective Histone Deacetylase Inhibitors : Some derivatives have been identified as selective histone deacetylase inhibitors with potential in treating Alzheimer's disease phenotypes (Lee et al., 2018).

properties

IUPAC Name

3-hydroxy-N-(4-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-10-5-7-12(8-6-10)15-14(17)11-3-2-4-13(16)9-11/h2-9,16H,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTWBIHKNVHUCSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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